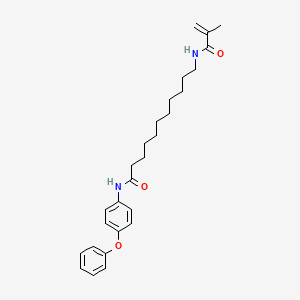

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system and have been linked to various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

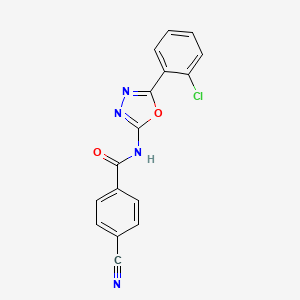

Synthesis of Polyfunctional Heterocyclic Systems :

- Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used as synthons for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Potential in HIV Inhibition :

- Telomerization of certain undecanamides results in telomers that may act as HIV inhibitor polyanions with good biocompatibility (Leydet et al., 1995).

Formation of Enantiopure β-Amino Alcohols :

- N-Allylamino alcohols prepared from enantiopure 2-amino-1-phenylpropane-1,3-diol are used to create compounds acting as chiral ligands in enantioselective additions (Aurich et al., 1999).

Synthesis of Cytotoxic Compounds :

- Isopropyl 11-phenylsulfinyl-10-oxoundecanoate, derived from undec-10-enoic acid, is synthesized for potential cytotoxic applications (Nokami et al., 1997).

Chemistry of Piperaceae Amides :

- Piperaceae amides and their synthetic analogues, including compounds with phenoxy groups, show insecticidal activities (Miyakado et al., 1985).

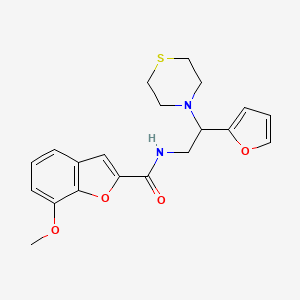

CCR8 Antagonists for Respiratory Diseases :

- Derivatives with phenoxyphenyl components are explored as CCR8 antagonists, potentially treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

Allosteric Modifiers of Hemoglobin :

- Certain phenoxy-based compounds are studied for their ability to modify the oxygen affinity of human hemoglobin, which could have clinical or biological applications (Randad et al., 1991).

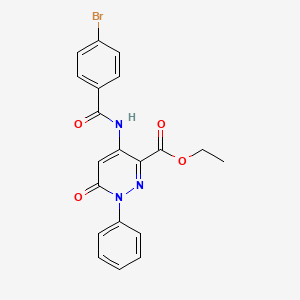

Synthesis of Functionalized Compounds for Topoisomerase I Targeting :

- Derivatives of 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy isoquino[4,3-c]cinnolin-12-ones, including those with N-methylamine and N-isopropylamine substituents, are synthesized for potent topoisomerase I targeting activity and antitumor activity (Satyanarayana et al., 2008).

Eigenschaften

IUPAC Name |

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJUTLJNMPPDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)

![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

![3-(4-ethoxyphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2433625.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433631.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)